
Gefitinib hydrochloride
描述
吉非替尼盐酸盐是一种小分子酪氨酸激酶抑制剂,主要用于治疗非小细胞肺癌(NSCLC)。 它选择性地靶向表皮生长因子受体 (EGFR) 酪氨酸激酶,该激酶在某些人类癌细胞(如肺癌和乳腺癌细胞)中通常过表达 . 吉非替尼盐酸盐在商品名 Iressa 下上市,已在具有特定基因突变的患者中显示出显著的疗效 .
准备方法
合成路线和反应条件: 文献中已描述了多种吉非替尼盐酸盐的合成路线。 一种值得注意的方法是从 2,4-二氯-6,7-二甲氧基喹唑啉开始进行四步合成 . 各步骤包括:
单脱甲基化: 使用离子液体三甲基铵七氯二铝酸盐对二甲氧基喹唑啉核心进行单脱甲基化。
亲电芳香取代: 与 3-氯-4-氟苯胺进行亲电芳香取代。
脱乙酰化: 去除保护基。
O-烷基化: 引入吗啉丙氧基.
工业生产方法: 吉非替尼盐酸盐的工业生产方法通常涉及类似的合成路线,但已针对大规模生产进行了优化。 这些方法通常避免使用危险试剂,并采用更温和的反应条件以确保安全性和效率 .
化学反应分析
Route 2: Flow Chemistry Approach
-
Step 3 : Hydrolysis to generate the hydroxyquinazoline core .
-
Yield : 85.1% over three steps with a total residence time of 18.5 minutes .
Nucleophilic Aromatic Substitution (SNAr)
The quinazoline core undergoes SNAr at the 4-position with chloroaniline. The reaction proceeds via:
Transition States :
Demethylation
Regioselective demethylation of 6-methoxyquinazoline is achieved via:
-
Protonation of the methoxy group by acidic reagents (e.g., MsOH) .
-
Nucleophilic attack by carbanion intermediates (e.g., from BBr₃) .
Energy Diagram :
-
Reactant energy: -81.8 kcal/mol
-
Intermediate energy: -75.2 kcal/mol
Key Intermediates and Their Roles
Process Optimization Insights
Parameter | Traditional Route | Flow Chemistry |
---|---|---|
Yield | Up to 83% | 85.1% |
Reaction Time | Hours/days | Minutes |
Purification | Chromatography | Simplified |
Scalability | Limited | High |
Computational Analysis
Density Functional Theory (DFT) studies reveal:
-
Cyclization : Formation of the quinazoline core via condensation reactions .
-
Halogenation : Selective introduction of Cl/F substituents .
-
Energy Barriers : Transition states for SNAr (TS-1: -75.2 kcal/mol) and demethylation (TS-2: -78.4 kcal/mol) .
Challenges and Innovations
-
Demethylation Selectivity : Achieved via regioselective reagents like MsOH or BBr₃ .
-
Scalability : Continuous flow methods reduce reaction times and eliminate chromatography .
-
Computational Design : DFT-based energy diagrams guide reaction optimization .
Gefitinib hydrochloride synthesis exemplifies the interplay of traditional organic chemistry and modern process engineering. Computational tools and flow chemistry have significantly improved efficiency and scalability, while maintaining the structural integrity required for EGFR inhibition .
科学研究应用
Gefitinib is a tyrosine kinase inhibitor that is used as a first-line treatment for non-small cell lung carcinoma (NSCLC) with specific genetic mutations . It functions by inhibiting intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including the epidermal growth factor receptor (EGFR-TK) .
Clinical Applications in NSCLC
Gefitinib is approved in several countries as a second-line and third-line treatment for NSCLC . Clinical trials have demonstrated the efficacy of gefitinib against lung cancer, as well as other cancer types including breast, prostate, colon, and cervix .
Combination Therapy
Combination therapy using gefitinib and various anticancer molecules of natural and synthetic origin has shown an improved anticancer profile . A study showed that the addition of anlotinib to gefitinib significantly reduced the risk of progression in treatment-naive, EGFR-mutated, advanced NSCLC patients . This combination conferred progression-free survival (PFS) benefits among multiple subgroups of NSCLC patients, especially those with brain metastasis, and showed an acceptable safety profile . Patients with EGFR exon 19 deletions (ex19del) treated with gefitinib plus anlotinib had a significantly greater benefit in PFS compared to gefitinib plus placebo (15.2 months vs. 12.2 months) . Similarly, patients with EGFR exon 21 L858R mutations also gained significant PFS benefit from gefitinib plus anlotinib compared to gefitinib plus placebo . Another study compared gefitinib plus chemotherapy to gefitinib alone in patients with untreated EGFR-mutated NSCLC . Gefitinib plus chemotherapy had a better intracranial objective response rate (85.0% vs 63.0%) and overall objective response rate (80.0% vs 64.2%) than gefitinib alone . The median overall survival (OS) was also significantly longer in the gefitinib plus chemotherapy group compared to the gefitinib group (35.0 vs 28.9 months) .
Gefitinib and the Immune Response
Gefitinib enhances the cytotoxicity of peripheral blood mononuclear cells (PBMCs) against NSCLC cells expressing mutated EGFR, but not in cells expressing wild-type EGFR . Gefitinib actively inhibits mutated EGFR, which induces B7H5 expression on the cell surface of NSCLC cells, thereby activating CD28H signaling in immune cells, followed by enhanced cytotoxicity against NSCLC .
Comparison to Erlotinib
Gefitinib has similar activity and toxicity compared with erlotinib, offering a valuable alternative for patients with NSCLC . A study showed that erlotinib and gefitinib had similar effectiveness, but gefitinib had a better safety profile compared to erlotinib .
Nanotechnology
The biopharmaceutical problems associated with gefitinib are addressed by the application of nanotechnology, which has shown significant advantages in making the drug more effective, safer, and more stable .
Safety and Tolerability
作用机制
吉非替尼盐酸盐通过与 EGFR 的腺苷三磷酸 (ATP) 结合位点结合来抑制 EGFR 酪氨酸激酶。 这种抑制阻止了 EGFR 上酪氨酸残基的磷酸化,从而阻断了促进细胞增殖和存活的下游信号通路 . 该化合物对 EGFR 过表达或发生突变的癌细胞特别有效 .
相似化合物的比较
吉非替尼盐酸盐通常与其他 EGFR 酪氨酸激酶抑制剂(如厄洛替尼和阿法替尼)进行比较 . 虽然所有这些化合物都靶向 EGFR,但吉非替尼盐酸盐在其对某些 EGFR 突变的特异性结合亲和力和选择性方面是独一无二的。 研究表明,吉非替尼盐酸盐与厄洛替尼具有类似的疗效,但安全性更好,使其更适合某些患者群体 .
类似化合物:
厄洛替尼: 另一种第一代 EGFR 酪氨酸激酶抑制剂。
阿法替尼: 第二代抑制剂,与 EGFR 不可逆结合。
奥西替尼: 第三代抑制剂,对 T790M 耐药突变有效.
吉非替尼盐酸盐独特的性质和靶向作用机制使其成为治疗特定类型癌症(特别是具有 EGFR 突变的 NSCLC)的宝贵化合物。
生物活性
Gefitinib hydrochloride is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily utilized in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This article explores its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.
Gefitinib functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its phosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly significant in cancer cells where EGFR is overexpressed, leading to enhanced activation of anti-apoptotic pathways.
- Target : Epidermal Growth Factor Receptor (EGFR)
- Mechanism : Inhibition of EGFR phosphorylation
- Effect : Reduced malignant cell proliferation
Pharmacokinetics
Gefitinib is administered orally with a mean bioavailability of approximately 60%. It reaches peak plasma concentrations within 3 to 7 hours post-administration. The drug is extensively metabolized in the liver, primarily by cytochrome P450 3A4, and has a half-life of about 48 hours. Most of the drug is excreted via feces (86%), with minimal renal elimination.
Parameter | Value |
---|---|
Bioavailability | ~60% |
Peak Plasma Level | 3-7 hours |
Half-Life | ~48 hours |
Primary Metabolism | CYP3A4 |
Excretion | 86% feces, <4% urine |
Enhanced Mitochondrial Function
Research indicates that gefitinib enhances mitochondrial function in NSCLC cells. A study demonstrated that gefitinib treatment increased succinate-tetrazolium reductase activity and mitochondrial membrane potential in HCC827 cells, which are sensitive to gefitinib due to their EGFR mutation status. This suggests that gefitinib may also play a role in protecting mitochondria during combination therapies with other anticancer agents like doxorubicin .
Clinical Efficacy
The clinical efficacy of gefitinib has been extensively studied. Notably, the NEJ002 trial showed that patients treated with gefitinib had a significantly longer progression-free survival (PFS) compared to those receiving standard chemotherapy (10.8 months vs. 5.4 months) . Furthermore, a real-world analysis involving 120 patients indicated an overall response rate (ORR) of 59.2% and disease control rate (DCR) of 95.8% after gefitinib treatment .
Case Studies
- NEJ002 Study : This phase III trial involved patients with advanced NSCLC and demonstrated that gefitinib provided superior PFS compared to carboplatin plus paclitaxel, reinforcing its role as a first-line therapy for EGFR-mutated NSCLC .
- Real-World Analysis : A prospective study found that in a cohort of 120 patients treated with gefitinib as first-line therapy, the median follow-up time was 15.5 months, showing promising outcomes consistent with clinical trial data .
Quality of Life Considerations
Quality of life (QoL) assessments from various studies indicate that patients receiving gefitinib experience a better QoL compared to those on traditional chemotherapy regimens. The NEJ002 study highlighted that QoL was maintained longer in patients treated with gefitinib, supporting its use as a standard first-line therapy despite similar overall survival outcomes between gefitinib and chemotherapy groups .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gefitinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。